2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile
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Overview
Description
2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile typically involves the formation of the pyrazolopyridine core followed by the introduction of the acetonitrile group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale production. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese dioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide in toluene at reflux temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as electronic and photonic materials.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.
Pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with different fusion patterns of the pyrazole and pyridine rings.
Uniqueness
2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-(1H-pyrazolo[3,4-c]pyridin-5-yl)acetonitrile |
InChI |
InChI=1S/C8H6N4/c9-2-1-7-3-6-4-11-12-8(6)5-10-7/h3-5H,1H2,(H,11,12) |
InChI Key |
NZOWFLWGUAMFMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CN=C1CC#N |
Origin of Product |
United States |
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